molecular formula C13H15NO3 B2977369 [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol CAS No. 875001-49-3

[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol

Cat. No.: B2977369
CAS No.: 875001-49-3
M. Wt: 233.267
InChI Key: YXYWXQFOEXAMRV-UHFFFAOYSA-N
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Description

[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound features a furan ring substituted with an amino and ethoxy group on the phenyl ring, and a methanol group on the furan ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-ethoxybenzaldehyde with furfural in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]carboxylic acid.

    Reduction: [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    [5-(3-Amino-4-ethoxyphenyl)thiophene-2-yl]methanol: Similar structure but with a thiophene ring instead of a furan ring.

    [5-(3-Amino-4-ethoxyphenyl)pyrrole-2-yl]methanol: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and ethoxy group on the phenyl ring, along with a methanol group on the furan ring, allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

[5-(3-amino-4-ethoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-16-13-5-3-9(7-11(13)14)12-6-4-10(8-15)17-12/h3-7,15H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYWXQFOEXAMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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